
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name of TAK-285 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the HER2 receptor. This receptor is overexpressed in some breast cancer cells, leading to uncontrolled growth and proliferation. By inhibiting the activity of this receptor, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide can slow or stop the growth of these cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several other tyrosine kinases, making it a potential candidate for the treatment of other types of cancer as well. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which could make it useful in the treatment of other diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is its specificity for the HER2 receptor. This means that it can target cancer cells without affecting healthy cells, reducing the risk of side effects. However, one limitation of this compound is its relatively low potency compared to other HER2 inhibitors. This means that higher doses may be required to achieve the desired effect, which could increase the risk of toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide. One area of interest is in the development of combination therapies that use this compound in conjunction with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify any potential side effects. Finally, research is needed to explore the potential use of this compound in the treatment of other types of cancer and diseases.
Synthesemethoden
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide involves several steps. The first step is the preparation of 2-ethoxy-5-aminobenzenesulfonamide, which is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(2-ethoxy-5-aminophenyl)benzamide. This compound is then treated with m-tolylamine to form the final product, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is in the treatment of breast cancer. Studies have shown that this compound can inhibit the growth of breast cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-3-29-21-12-11-19(30(27,28)25-18-6-4-5-15(2)13-18)14-20(21)24-22(26)16-7-9-17(23)10-8-16/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBUAILYMYXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)
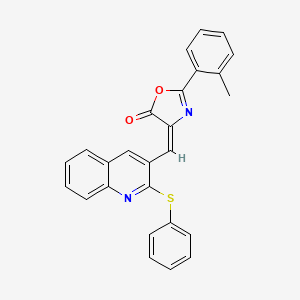

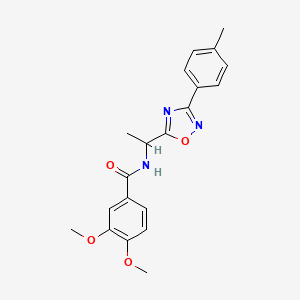
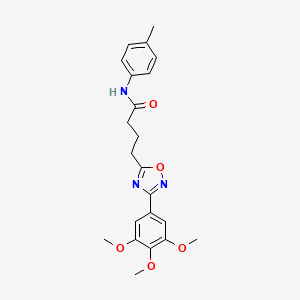
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
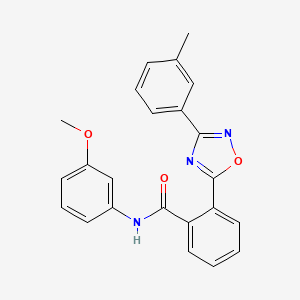
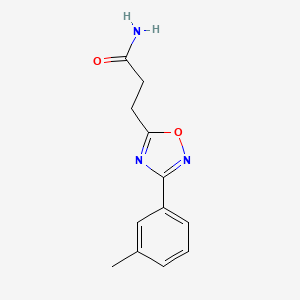

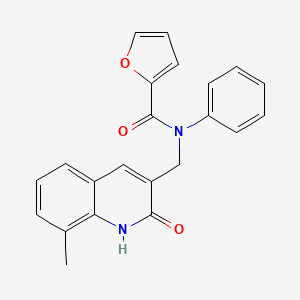

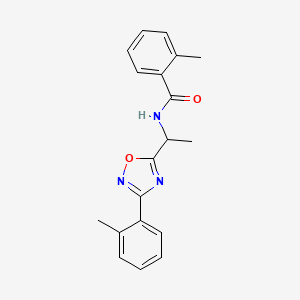

![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)